molecular formula C21H20ClN3OS B14974740 N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B14974740
M. Wt: 397.9 g/mol
InChI Key: XVKUXJOACJJLQY-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be used to introduce the 3-chloro-4-methylphenyl group onto the quinoline core.

    Attachment of the Thiomorpholine-4-carbonyl Group: This step might involve the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline N-oxides: Compounds with similar core structures but different functional groups.

    Tetrahydroquinolines: Reduced forms of quinoline derivatives with different biological activities.

Uniqueness

N-(3-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(3-chloro-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H20ClN3OS/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)

InChI Key

XVKUXJOACJJLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl

Origin of Product

United States

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